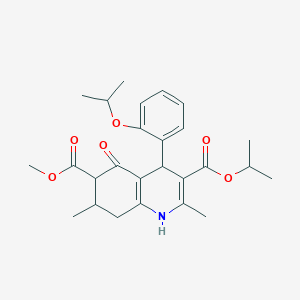
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate
Overview
Description
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate, also known as DMPNB, is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate is not fully understood. However, it is believed to exert its effects by inhibiting certain enzymes and receptors in the body. For example, 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to bind to the nicotinic acetylcholine receptor, a receptor involved in the transmission of nerve impulses.
Biochemical and Physiological Effects
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate has been shown to have both biochemical and physiological effects. Biochemically, it has been shown to inhibit the production of prostaglandins, which are involved in inflammation. Physiologically, it has been shown to reduce pain and inflammation in animal models. It has also been shown to have antitumor activity in vitro.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate in lab experiments is its relatively low cost and ease of synthesis. It also has a well-defined chemical structure, which makes it easy to study. However, one limitation of using 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate is its potential toxicity. It has been shown to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate. One area of interest is its potential use as a treatment for Alzheimer's disease. It has been shown to reduce amyloid-beta peptide aggregation, which is a hallmark of the disease. Another area of interest is its potential use as a herbicide and insecticide. It has been shown to be effective against certain plant and insect species. Finally, there is interest in using 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate in organic electronics due to its potential as a semiconducting material.
Scientific Research Applications
4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate has been investigated for its anti-inflammatory and analgesic properties. It has also been studied as a potential treatment for cancer and Alzheimer's disease. In agriculture, 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate has been evaluated as a herbicide and insecticide. In materials science, 4-(2,5-dioxo-1-pyrrolidinyl)-3-methylphenyl 4-nitrobenzoate has been investigated for its potential use in organic electronics.
properties
IUPAC Name |
[4-(2,5-dioxopyrrolidin-1-yl)-3-methylphenyl] 4-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O6/c1-11-10-14(6-7-15(11)19-16(21)8-9-17(19)22)26-18(23)12-2-4-13(5-3-12)20(24)25/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFXVLFUOLYJPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-bromo-2,6-dimethylphenoxy)-N'-[(4-methylphenoxy)acetyl]acetohydrazide](/img/structure/B4134660.png)
![methyl 3-({[(5-{[(4-fluorobenzoyl)amino]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B4134678.png)
![N-{[4-ethyl-5-({2-[(4-iodophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4134686.png)

![N-[4-(allyloxy)-3-chloro-5-methoxybenzyl]-1-butanamine hydrochloride](/img/structure/B4134698.png)
![5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-(1-piperidinyl)thieno[2,3-d]pyrimidine](/img/structure/B4134706.png)
![N-[3-{[(3-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B4134707.png)
![[4-(5-benzoyl-6-phenyl-2-thioxo-1,2,3,4-tetrahydro-4-pyrimidinyl)-5-bromo-2-ethoxyphenoxy]acetonitrile](/img/structure/B4134711.png)
![N-(tert-butyl)-2-(2-ethoxy-4-{[(2-phenylethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B4134714.png)

![2-{[5-(4-aminophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B4134728.png)
![N-(4-bromo-2-fluorophenyl)-2-({4-ethyl-5-[(2-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4134729.png)
![N-(2-{5-[(3,4-dichlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}ethyl)-2-thiophenecarboxamide](/img/structure/B4134744.png)
![2-(1-adamantyl)-N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B4134757.png)